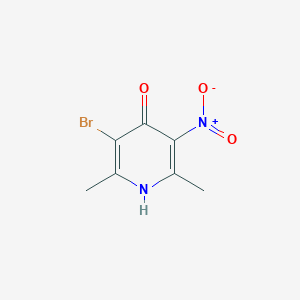
3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol is a chemical compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, nitro, and hydroxyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol typically involves the bromination of 2,6-dimethyl-5-nitropyridin-4-ol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (NaBH4).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Substitution: 3-Amino-2,6-dimethyl-5-nitropyridin-4-ol, 3-Thio-2,6-dimethyl-5-nitropyridin-4-ol.
Reduction: 3-Bromo-2,6-dimethyl-5-aminopyridin-4-ol.
Oxidation: 3-Bromo-2,6-dimethyl-5-nitropyridin-4-one.
Scientific Research Applications
3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. The presence of the bromine, nitro, and hydroxyl groups allows it to form strong interactions with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitropyridin-4-ol
- 2-Bromo-5-nitropyridine
- 3-Bromo-2,6-dimethylpyridine
- 3-Bromo-2,6-dimethyl-5-nitropyridine
Uniqueness
3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol is unique due to the combination of its substituents. The presence of both bromine and nitro groups on the pyridine ring enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
31872-67-0 |
|---|---|
Molecular Formula |
C7H7BrN2O3 |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
3-bromo-2,6-dimethyl-5-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7BrN2O3/c1-3-5(8)7(11)6(10(12)13)4(2)9-3/h1-2H3,(H,9,11) |
InChI Key |
BPDBKFAYZOYNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


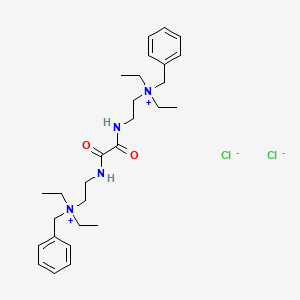
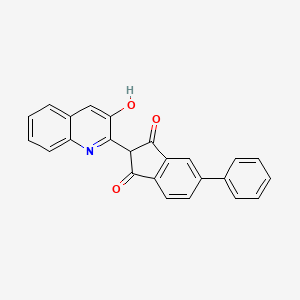
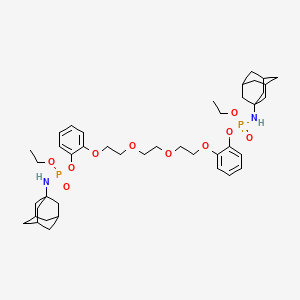
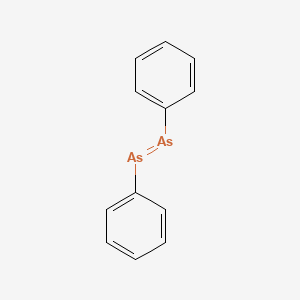
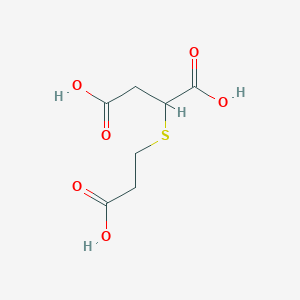
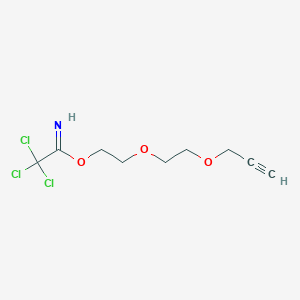
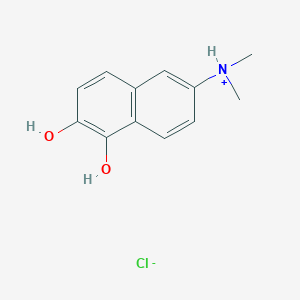
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
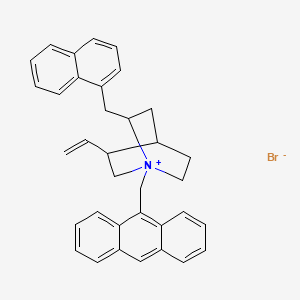
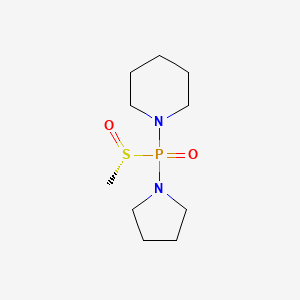
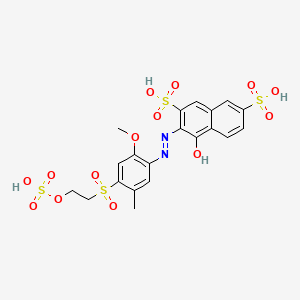
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)


